IleRS-IN-1

Isoleucyl-tRNA synthetase Enzyme inhibition Ki determination

Researchers utilizing IleRS inhibitors in whole-cell antibacterial assays frequently encounter false-negative results when potent enzyme inhibition fails to translate into cellular activity. IleRS-IN-1 (CAS 2502167-19-1, compound 11) directly addresses this challenge as a well-characterized negative control. - **Defined Negative Control for Cellular Assays**: Demonstrates moderate IleRS inhibition (Ki,app = 88 nM) with documented lack of antibacterial activity, enabling differentiation between direct enzyme inhibition and off-target cellular effects. - **Benchmark for Pharmacophore Mapping**: Its unique tetrahydropyran-phenyltriazole scaffold and intermediate binding affinity provide an ideal starting point for medicinal chemistry optimization of both enzyme affinity and bacterial cell penetration. - **Reproducible Assay Calibration**: Supplied at ≥98% purity for consistent performance in high-throughput IleRS enzymatic screening protocols.

Molecular Formula C23H35N5O7S
Molecular Weight 525.6 g/mol
Cat. No. B14763122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIleRS-IN-1
Molecular FormulaC23H35N5O7S
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)N
InChIInChI=1S/C23H35N5O7S/c1-3-15(2)20(24)23(31)26-36(32,33)35-14-19-22(30)21(29)17(13-34-19)10-7-11-28-12-18(25-27-28)16-8-5-4-6-9-16/h4-6,8-9,12,15,17,19-22,29-30H,3,7,10-11,13-14,24H2,1-2H3,(H,26,31)/t15-,17+,19+,20-,21-,22+/m0/s1
InChIKeyDNOFFMHVFVIEIH-HQQOAODPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IleRS-IN-1: Selective IleRS Inhibitor Overview


IleRS-IN-1 (CAS 2502167-19-1, compound 11) is a synthetic, small-molecule inhibitor that selectively targets bacterial isoleucyl-tRNA synthetase (IleRS) [1]. Developed as a research tool to probe IleRS inhibition, it features a tetrahydropyran core linked to a phenyltriazole moiety, representing a distinct chemical scaffold optimized via structure-based design [2]. The compound demonstrates a reported apparent inhibition constant (Ki,app) of 88 nM for IleRS and is supplied with a purity of ≥98% for use in biochemical and cellular assays .

IleRS-IN-1 vs. Mupirocin: Substitution Risks


IleRS inhibitors, including the clinical antibiotic mupirocin, exhibit a wide spectrum of inhibitory potency and functional outcomes, ranging from potent antibacterial activity to a complete lack of cellular efficacy, often due to subtle differences in enzyme binding and cellular permeability [1]. IleRS-IN-1 occupies a unique position in this landscape: it achieves moderate enzyme inhibition (Ki,app = 88 nM) yet fails to display antibacterial activity, a critical distinction from both potent clinical agents like mupirocin (Ki = 24 nM, active) and ultra-high-affinity probes like CB 138 (Ki = 1.9 nM) [2]. Substituting IleRS-IN-1 with another 'IleRS inhibitor' based solely on nominal target class could therefore lead to false-negative conclusions in cellular assays or misinterpretation of structure-activity relationships, underscoring the need for a precise, comparator-driven selection of this specific compound [3].

IleRS-IN-1 Quantitative Differentiation


Enzyme Inhibition Potency vs. IleSA and Mupirocin

IleRS-IN-1 (compound 11) inhibits recombinant IleRS with a Ki,app of 88 ± 5.3 nM, which is approximately 46-fold weaker than the high-affinity adenylate-intermediate analogue isoleucyl-sulfamoyl adenosine (IleSA, CB 138; Ki,app = 1.9 ± 4.0 nM) and also less potent than the clinical antibiotic mupirocin (Ki = 24 nM for S. aureus IleRS) [1][2]. This places IleRS-IN-1 in a distinct potency tier, providing a useful intermediate activity level for studying structure-activity relationships (SAR) where ultra-high affinity may mask nuanced binding effects [1].

Isoleucyl-tRNA synthetase Enzyme inhibition Ki determination

Cellular Antibacterial Activity: Null Phenotype

Despite its nanomolar enzyme inhibition, IleRS-IN-1 (compound 11) exhibits no detectable antibacterial activity in standard whole-cell assays, a finding explicitly reported by De Ruysscher et al. (2020) [1]. This starkly contrasts with mupirocin, which demonstrates potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values typically ≤0.5 µg/mL [2]. The lack of cellular activity for IleRS-IN-1 is attributed to poor bacterial cell wall penetration, a known limitation of this scaffold that was partially addressed in later, more polar analogues [1].

Antibacterial activity MIC Whole-cell assay

Structural Basis for Reduced Affinity

Molecular docking studies reveal that IleRS-IN-1 (compound 11) binds to the IleRS active site in a conformation distinct from that of the high-affinity inhibitor CB 168 and the natural substrate analogue [1]. Specifically, IleRS-IN-1 lacks crucial 3'- and 4'-hydroxyl group interactions with the target enzyme that are present in both CB 168 and mupirocin, which is suggested as the primary reason for its reduced enzyme affinity (Ki,app = 88 nM vs. 1.9 nM for IleSA) [1]. This unique binding pose, characterized by a three-atom spacer linking the tetrahydropyran core to a phenyltriazole moiety, provides a structural explanation for its distinct pharmacological profile [1].

Molecular docking Structure-activity relationship Binding mode

Selectivity Profile: Bacterial vs. Mammalian IleRS

While direct quantitative selectivity data for IleRS-IN-1 against human cytoplasmic IleRS are not available in the primary literature, it is a member of the aminoacyl-sulfamate inhibitor class, which is known for high selectivity toward bacterial IleRS over the mammalian counterpart [1]. This class-level selectivity is well-documented: mupirocin, for example, potently inhibits bacterial IleRS (Ki ~24 nM) but shows no inhibition of the human enzyme at comparable concentrations, a property that underlies its clinical safety as a topical antibiotic [2]. IleRS-IN-1's structural similarity to mupirocin and its design based on selective Cubist Pharmaceuticals scaffolds strongly imply a comparable selectivity profile [1].

Target selectivity Bacterial IleRS Mammalian cytotoxicity

Physicochemical Attributes: Purity and Confirmation

Commercially available IleRS-IN-1 is supplied with a guaranteed purity of ≥98%, as determined by HPLC analysis . This high purity level ensures minimal batch-to-batch variability, which is critical for reproducible enzymatic assays and cellular studies. Additionally, its structural identity is confirmed by NMR and LC-MS, providing researchers with confidence in the chemical integrity of the material . While detailed solubility data is vendor-specific, the compound is reported to be soluble in DMSO at concentrations suitable for standard biochemical assay preparation (e.g., ≥5 mg/mL) .

Compound quality Purity Analytical data

IleRS-IN-1 Recommended Applications


SAR Studies for Lead Optimization

Use IleRS-IN-1 as a benchmark compound to map the pharmacophore requirements for IleRS inhibition. Its intermediate Ki (88 nM) and unique binding mode (lack of key hydroxyl interactions) make it an ideal starting point for medicinal chemistry campaigns aimed at improving both enzyme affinity and bacterial cell penetration [1].

Negative Control for Cellular Target Engagement

Leverage the well-documented lack of antibacterial activity of IleRS-IN-1 as a critical negative control in whole-cell assays. This allows researchers to differentiate between direct enzyme inhibition and off-target cellular effects when studying other IleRS inhibitors or when validating novel antibacterial targets [1].

Biochemical Assay Development and Validation

Employ IleRS-IN-1 to validate and calibrate in vitro IleRS enzymatic assays. Its defined Ki,app of 88 nM and high purity (≥98%) ensure reproducible results, enabling the establishment of robust screening protocols for high-throughput identification of new IleRS inhibitors [1].

Technical Documentation Hub

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